2-ethenyl-9H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
55447-28-4 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-ethenyl-9H-carbazole |
InChI |
InChI=1S/C14H11N/c1-2-10-7-8-12-11-5-3-4-6-13(11)15-14(12)9-10/h2-9,15H,1H2 |
InChI Key |
JJEJACZBVVTDIH-UHFFFAOYSA-N |
SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethenyl 9h Carbazole and Its Derivatives
Direct Functionalization Approaches
Direct C-H functionalization has become a preferred strategy for modifying the carbazole (B46965) skeleton, offering an efficient and atom-economical alternative to classical methods that often require pre-functionalized starting materials. chim.itresearchgate.net
Transition Metal-Catalyzed C-H Activation and Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the direct activation of otherwise inert C-H bonds. chim.itresearchgate.net This approach allows for the introduction of various functional groups onto the carbazole framework with high regioselectivity. chim.itrsc.org The use of a directing group, which chelates to the metal center, is a common strategy to achieve site-selectivity in these reactions. chim.it
Palladium catalysts are particularly effective in the C-H functionalization of carbazoles. nih.govrsc.org Directing groups are often employed to guide the palladium catalyst to a specific C-H bond, typically at the ortho position. chim.it For instance, the use of a directing group on the carbazole nitrogen can facilitate selective alkylation and acylation at the C1 and C8 positions. nih.gov
Recent advancements have also demonstrated the palladium-catalyzed direct C-H alkylation and acylation of free N-H carbazoles without the need for a pre-installed directing group. nih.govresearchgate.net These methods often utilize a transient directing mediator to achieve high regioselectivity. nih.gov
Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Carbazoles
| Catalyst | Directing Group/Mediator | Functional Group Introduced | Position | Reference |
| Pd(OAc)₂ | Pyridyl | Acyl | C1/C8 | nih.gov |
| Pd(TFA)₂ | Benzoyl | Acyl | C1 | chim.it |
| Pd(OAc)₂ | Norbornene (transient) | Alkyl, Acyl | C1 | nih.govrsc.org |
| Pd(OAc)₂ | 2-(Methylthio)aniline | Alkyl, Aryl | C2 | chim.it |
This table is not exhaustive and represents selected examples.
Norbornene has emerged as a powerful transient mediator in palladium-catalyzed C-H functionalization reactions. nih.govrsc.orgacs.org The "Catellani reaction" is a well-known example where norbornene facilitates the ortho-alkylation and subsequent ipso-functionalization of aryl halides. acs.org In the context of carbazoles, norbornene enables the direct functionalization of C-H bonds without the need for a permanent directing group. nih.govresearchgate.net
The proposed mechanism involves the cooperative action of palladium and norbornene. rsc.orgacs.org A palladacycle intermediate is formed through ortho-C-H activation of the carbazole, guided by coordination to the palladium center. rsc.orgacs.org This intermediate then reacts with the coupling partner. The steric strain induced by the norbornene moiety is believed to be crucial for the final reductive elimination step, which regenerates the active catalyst and releases the functionalized carbazole. acs.org Theoretical studies suggest that the formation of a six-membered palladacycle intermediate is key to the high C1-selectivity observed in these reactions. rsc.org
Palladium-Catalyzed Alkylation and Acylation
Site-Selective Substitution Strategies (e.g., C-1, C-2, C-3, C-4 positions)
Achieving site-selectivity at the various positions of the carbazole ring (C-1, C-2, C-3, and C-4) is a significant challenge due to the similar reactivity of these C-H bonds. chim.it The use of directing groups has been the most common and effective strategy to control regioselectivity. chim.itrsc.org
C-1 and C-8 Positions: These positions are often targeted using directing groups attached to the carbazole nitrogen. nih.gov Palladium and ruthenium-based catalysts have been successfully employed for C-1 arylation, acylation, and alkenylation. chim.itnih.gov
C-2 and C-7 Positions: Functionalization at the C-2 position can be achieved using directing groups that favor ortho-metalation at this site. chim.it For example, a carbazole-3-carboxamide can direct palladium-catalyzed arylation and alkylation to the C-2 position. chim.it
C-3 and C-6 Positions: These positions are electronically richer and thus more susceptible to electrophilic substitution. nih.gov However, directed C-H functionalization methods have also been developed. For example, rhodium-catalyzed C-3 alkenylation has been reported for N-substituted carbazoles. chim.it
C-4 Position: Selective functionalization at the C-4 position is particularly challenging and less common. rsc.org However, ruthenium-catalyzed remote C-H alkylation at the C-4 position has been achieved using a pyrimidine (B1678525) directing group on the carbazole nitrogen. rsc.org More recently, a one-step synthesis of C4-aminated carbazoles has been developed using palladium/norbornene chemistry. bohrium.com
Table 2: Site-Selective C-H Functionalization of Carbazoles
| Position | Catalyst System | Functionalization | Reference |
| C-1 | Pd(OAc)₂ / Pyridyl DG | Acylation | nih.gov |
| C-2 | Pd(OAc)₂ / Carboxamide DG | Arylation, Alkylation | chim.it |
| C-3 | Rh(II) | Alkenylation | chim.it |
| C-4 | Ru / Pyrimidine DG | Alkylation | rsc.org |
This table provides illustrative examples of site-selective functionalization.
Classical and Modern Coupling Reactions
While direct C-H functionalization is a powerful tool, classical and modern cross-coupling reactions remain highly relevant for the synthesis of specific carbazole derivatives, particularly those requiring the construction of a biphenyl (B1667301) backbone as a key intermediate.
Suzuki-Miyaura Cross-Coupling for Biphenyl Intermediates
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for synthesizing biaryl compounds. derpharmachemica.compolyu.edu.hk This reaction is a key step in a common strategy for synthesizing carbazoles, where a substituted biphenyl intermediate is first constructed and then cyclized to form the carbazole ring. polyu.edu.hkderpharmachemica.com
The general approach involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide. derpharmachemica.comderpharmachemica.com This allows for the flexible introduction of various substituents on the biphenyl precursor, which can then be carried through to the final carbazole product. Following the Suzuki-Miyaura coupling, the biphenyl intermediate, often a 2-aminobiphenyl (B1664054) or a 2-nitrobiphenyl (B167123) derivative, undergoes an intramolecular cyclization to afford the carbazole. derpharmachemica.combeilstein-journals.org The cyclization of 2-nitrobiphenyls is often referred to as the Cadogan reaction. derpharmachemica.com
This two-step approach offers a high degree of control over the substitution pattern of the final carbazole derivative. polyu.edu.hk
Ullmann Condensation for Arylene-Carbazole Linkages
The Ullmann condensation is a classical method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, often employed to create arylene-carbazole linkages. wikipedia.orgorganic-chemistry.orgtestbook.com This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or an alcohol. wikipedia.org In the context of carbazole synthesis, it can be used to form the core carbazole structure or to append aryl groups to the carbazole nitrogen. researchgate.netresearchgate.net
Traditionally, the reaction requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, along with high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.org For instance, a copper-catalyzed Ullmann-type C-N cross-coupling reaction of carbazole with aryl chlorides has been developed using N,N′-bis(thiophene-2-ylmethyl)oxalamide as a ligand, proceeding at 140°C. researchgate.net The reaction mechanism generally involves the in situ formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile and subsequent reductive elimination to form the desired product. organic-chemistry.org
An example of the Ullmann condensation is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org While not directly synthesizing 2-ethenyl-9H-carbazole, this illustrates the fundamental C-O bond formation characteristic of the Ullmann reaction. Similarly, the Goldberg reaction, a variation of the Ullmann condensation, is used for C-N bond formation, such as the coupling of an aniline (B41778) with an aryl halide. wikipedia.org
Heck Polycondensation for Vinylene-Carbazole Architectures
The Heck polycondensation is a powerful tool for creating polymers with vinylene-carbazole units, which are known for their valuable electronic and optical properties. This palladium-catalyzed reaction facilitates the coupling of a vinyl compound with an aryl halide to form a new carbon-carbon bond, extending the polymer chain. researchgate.netkyushu-u.ac.jp
For example, the self-Heck polycondensation of 3,6-diiodo- or 3,6-dibromo-N-vinylcarbazole can lead to the formation of a branched polyarylenevinylene with trisubstituted carbazole nuclei. researchgate.net This method allows for the direct incorporation of the vinylene linkage into the polymer backbone, creating a conjugated system that is essential for many applications in organic electronics. The development of various C-C coupling polymerizations, including the Mizoroki-Heck coupling, has enabled the creation of novel polymeric architectures with intriguing properties for use in optoelectronic devices like light-emitting diodes. kyushu-u.ac.jp
Hiyama Coupling and Tandem Reactions for (E)-N-(Phenylvinyl)-Carbazole Synthesis
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of (E)-N-(phenylvinyl)-carbazole due to its high stereoselectivity. acs.orgacs.org The process requires an activating agent, such as a fluoride (B91410) ion or a base, to activate the organosilane. organic-chemistry.org
A notable application of this reaction is the synthesis of (E)-9-[2-(phenyl)ethenyl]-9H-carbazole. This is achieved through the Hiyama coupling of (E)-N-(triethoxysilyl)vinylcarbazole with iodobenzene (B50100) in the presence of a palladium catalyst system. acs.orgacs.org The reaction proceeds with high yield and stereoselectivity, favoring the formation of the E-isomer. acs.org
Furthermore, tandem reactions that combine silylative coupling with Hiyama coupling provide a highly efficient one-pot synthesis route. acs.orgacs.org For example, the silylative coupling of vinylcarbazole with a vinyltrisubstituted silane, catalyzed by a ruthenium complex, produces an (E)-N-(silyl)vinylcarbazole intermediate. acs.orgacs.org This intermediate can then directly undergo a Pd-catalyzed Hiyama coupling with an aryl halide to yield the final (E)-N-(phenylvinyl)-carbazole product. acs.orgacs.org
Derivatization from Precursor Compounds
Synthesis from 9H-Carbazole and Vinyl-Functionalized Reagents
The synthesis of vinyl-substituted carbazoles can be achieved by reacting 9H-carbazole or its derivatives with vinyl-functionalized reagents. A common method involves the alkylation of the carbazole nitrogen with a vinyl-containing electrophile. For instance, 9-vinyl-9H-carbazole-3,6-dicarbonitrile can be prepared from 9H-carbazole-3,6-dicarbonitrile by reaction with 1,2-dibromoethane (B42909) in the presence of a base like sodium hydride. mdpi.com This reaction proceeds through an initial alkylation followed by an elimination step to form the vinyl group. mdpi.com
Another approach involves the direct vinylation of the carbazole nitrogen. While specific examples for this compound are less common in the provided context, the general principle of N-vinylation is well-established for creating vinylcarbazole monomers.
Incorporation of Ethenyl Moiety via Specific Reaction Pathways (e.g., silylative coupling)
A highly stereoselective method to introduce an ethenyl moiety onto the carbazole nitrogen is through silylative coupling. acs.orgacs.org This ruthenium-catalyzed reaction involves the coupling of N-vinylcarbazole with a vinylsilane, such as vinyltrimethylsilane. acs.orgacs.org The reaction proceeds via the evolution of ethylene (B1197577) and results in the formation of an (E)-9-[2-(silyl)ethenyl]-9H-carbazole. acs.org This silylated intermediate is a versatile building block for further transformations. acs.orgacs.orgacs.org
The silylative coupling reaction is highly stereoselective, exclusively producing the E-isomer. acs.orgacs.org The resulting (E)-9-[2-(silyl)ethenyl]-9H-carbazoles can then be used in subsequent reactions, such as the Hiyama coupling, to introduce additional functional groups. acs.orgacs.org
Functionalization at Nitrogen (N-) and Aromatic (C-2, C-3, C-6, C-7) Positions
The carbazole scaffold allows for functionalization at multiple positions, including the nitrogen atom and various positions on the aromatic rings (C-2, C-3, C-6, and C-7). chim.it This versatility is crucial for tuning the electronic and physical properties of the resulting molecules.
Nitrogen (N-) Functionalization: The nitrogen atom of the carbazole ring is readily functionalized. Alkylation, arylation, and vinylation are common modifications. For example, 9H-carbazole can be reacted with ethyl chloroacetate (B1199739) to yield ethyl 9H-carbazol-9-ylacetate. arabjchem.org The introduction of a pyrimidin-2-yl group at the nitrogen position has been shown to direct further C-H arylation to the ortho (C-1) position. chim.it
Aromatic (C-2, C-3, C-6, C-7) Functionalization:
C-3 and C-6 Positions: These positions are often targeted for introducing substituents to create symmetrical molecules. For example, 3,6-dibromo-9H-carbazole is a common starting material for further functionalization. mdpi.com These bromine atoms can be substituted, for instance, with cyano groups via a palladium-catalyzed cyanation reaction. mdpi.com The self-Heck polycondensation of 3,6-dihalo-N-vinylcarbazole leads to polymers with linkages at these positions. researchgate.net
C-2 and C-7 Positions: Functionalization at the C-2 and C-7 positions can also be achieved to tune the properties of carbazole-based materials. researchgate.net
Regioselective Functionalization: Recent developments in C-H activation have enabled regioselective functionalization of the carbazole core. For example, rhodium-catalyzed C(sp2)–H insertion of α-imino rhodium(II) carbenoids allows for direct functionalization at the C-3 position. sci-hub.se
The ability to selectively functionalize different positions of the carbazole ring system is essential for the design of materials with tailored properties for applications in organic electronics and materials science. researchgate.netchim.it
Polymerization Science of 2 Ethenyl 9h Carbazole
Homopolymerization Studies
The synthesis of the homopolymer, poly(N-vinylcarbazole), can be achieved through several distinct polymerization mechanisms, each offering unique control over the polymer's structure and properties.
Radical Polymerization Mechanisms and Kinetics
Radical polymerization is a common method for synthesizing PVK. wikipedia.org The process is a type of chain polymerization that involves the successive addition of radical species to monomer units. wikipedia.org It generally consists of three main stages: initiation, propagation, and termination. wikipedia.orguc.edu
Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced thermally, photochemically, or electrochemically. uc.edu These initiating radicals then add to a monomer molecule, creating an active center from which the polymer chain grows. wikipedia.orguc.edu
Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid sequence, extending the polymer chain. uc.edu
Termination: The growth of a polymer chain is concluded through termination, which can occur via two primary mechanisms:
Combination: Two growing radical chains couple to form a single, longer polymer chain. wikipedia.org
Disproportionation: A hydrogen atom is transferred from one propagating chain to another, resulting in two terminated chains, one with a saturated end group and the other with an unsaturated end group. uc.edu
The rate of polymerization in free-radical systems is typically proportional to the monomer concentration and the square root of the initiator concentration. uc.edu However, conventional radical polymerization of vinylcarbazole can sometimes be uncontrolled. acs.org
Cationic Polymerization Pathways
2-Ethenyl-9H-carbazole and its derivatives are highly susceptible to cationic polymerization due to the electron-rich nature of the carbazole (B46965) ring and the vinyl group. Cationic photopolymerization, for instance, has been investigated for various carbazole-containing monomers. tandfonline.comtandfonline.com This method uses photoinitiators, such as iodonium (B1229267) salts, sulfonium (B1226848) salts, or iron-arene complexes, which generate a cationic species upon UV irradiation. tandfonline.comtandfonline.com
Studies on carbazolyl-containing oxirane monomers, initiated by salts like diphenyliodonium (B167342) tetrafluoroborate, have shown that the polymerization rate can be high, demonstrating the reactivity of the carbazole moiety in cationic processes. tandfonline.com Triphenylcarbenium salts have also proven to be effective catalysts for the polymerization of carbazolyl-containing epoxides, yielding high conversions at low initiator concentrations. researchgate.net The formation of charge-transfer complexes (CTCs) between electron-donating carbazole units and electron-accepting species like iodonium salts is an efficient strategy to initiate cationic polymerization in the visible light range. vesps2021.net The strong donating character of the carbazole units leads to high initiation efficiencies. vesps2021.net
Electrochemical Polymerization Techniques
Electrochemical polymerization, or electropolymerization, is a powerful technique for creating thin, conductive polymer films directly on an electrode surface. mdpi.com This method is advantageous as it often does not require a catalyst and allows for direct grafting of the polymer onto a substrate. mdpi.com For carbazole and its derivatives, anodic oxidation is the most common approach. mdpi.com
The mechanism begins with the oxidation of the carbazole monomer at the anode, which forms a radical cation. mdpi.comfrontiersin.org Two of these radical cations then couple, typically at the 3 and 6 positions of the carbazole rings, followed by the loss of two protons to form a more stable dicarbazyl dimer. mdpi.com This process repeats, leading to the growth of a polymer film on the electrode surface. mdpi.com
Cyclic voltammetry is a standard technique used to carry out and monitor the electropolymerization process. mdpi.comfrontiersin.org The polymerization of carbazole generally requires a low anodic potential for oxidation (around 1.3 V). mdpi.com The properties of the resulting polymer film can be influenced by experimental conditions such as solvent, supporting electrolyte, and monomer concentration. mdpi.comfrontiersin.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | 2-(9H-Carbazol-9-yl)acetic acid | 9-hexyl-9H-carbazole | 9-ethyl-9H-carbazole |
| Technique | Cyclic Voltammetry | Cyclic Voltammetry | Cyclic Voltammetry |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | ACN |
| Supporting Electrolyte | 0.1 M LiClO₄ | 0.1 M LiClO₄ | 0.1 M LiClO₄ |
| Monomer Concentration | 10⁻² M | 10⁻² M | 10⁻¹ M |
| Reference | frontiersin.org | frontiersin.org | frontiersin.org |
Controlled/Living Polymerization Methodologies
To overcome the limitations of conventional radical polymerization, such as broad molecular weight distributions and poor control over polymer architecture, controlled/living radical polymerization (CLRP) techniques have been developed. wikipedia.org These methods are characterized by the reversible deactivation of propagating radicals, which minimizes irreversible termination reactions. mdpi.com
Key CLRP methods applicable to carbazole-containing monomers include:
Nitroxide-Mediated Polymerization (NMP): This technique uses stable nitroxide radicals to reversibly trap the growing polymer chains, forming dormant alkoxyamine species. mdpi.comrsc.org This equilibrium between active and dormant chains allows for controlled growth and the synthesis of polymers with narrow molecular weight distributions. rsc.org NMP has been successfully used in the copolymerization of monomers like 9-(4-vinylbenzyl)-9H-carbazole. mdpi.comrsc.org
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method that uses a transition metal complex (e.g., copper) to reversibly activate a dormant species (an alkyl halide) to generate the propagating radical. mdpi.com It is one of the most widely studied RDRP techniques. mdpi.com
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT achieves control through the use of a thiocarbonylthio compound as a chain transfer agent. researchgate.net The propagating radical adds to the RAFT agent, forming an intermediate radical that then fragments to release a new radical, which can re-initiate polymerization. This process allows for the synthesis of polymers with predetermined molecular weights and low dispersity. researchgate.net
These methods enable the synthesis of well-defined polymers with specific architectures, such as block copolymers. wikipedia.orgrsc.org
Copolymerization Strategies
Copolymerization of this compound or its derivatives with other monomers is a key strategy to tune the material's properties for specific applications.
Synthesis of Donor-Acceptor (D-A) Copolymers
A significant area of research involves the synthesis of donor-acceptor (D-A) copolymers. In these materials, an electron-donating unit (like carbazole) is paired with an electron-accepting unit within the same polymer chain. mdpi.comnih.gov This architecture leads to intramolecular charge transfer, which can significantly lower the polymer's bandgap, a desirable trait for applications in organic solar cells and photonics. nih.govelectrochemsci.org
A common method for synthesizing D-A copolymers is the Suzuki coupling reaction . mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction typically involves a boronic acid or ester derivative of one monomer and a halide derivative of the other. mdpi.com For example, new D-A copolymers have been synthesized by coupling a 9-(2-ethylhexyl)carbazole (B70396) donor unit with a 5,6-difluorobenzo[c] acs.orgmdpi.comCurrent time information in Bangalore, IN.thiadiazole acceptor unit. mdpi.comnih.gov These reactions can proceed with high yields and result in polymers with good thermal stability. mdpi.com
| Copolymer | Donor Monomer | Acceptor Monomer | Polymerization Method | Molecular Weight (Mw) |
| CP1-a | 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | 4,7-bis(4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c] acs.orgmdpi.comCurrent time information in Bangalore, IN.thiadiazole building block | Suzuki Coupling | 78,600 |
| Reference | mdpi.com | mdpi.com | mdpi.com | mdpi.com |
Random copolymers containing electron-donating carbazole units and electron-accepting entities have also been designed to study memory behavior, where the intramolecular and intermolecular charge transfer between donor and acceptor moieties is a key mechanism. rsc.org
Integration into Conjugated Polymer Backbones
The integration of this compound as a pendant group onto conjugated polymer backbones is a strategic approach to combine the excellent hole-transporting capabilities of the carbazole moiety with the intrinsic electronic and optical properties of the main chain. researchgate.netrsc.org This creates materials with enhanced performance for applications like organic light-emitting diodes (OLEDs) and polymer solar cells. lew.roacs.org
Copolymerization is a primary method for this integration. For instance, copolymers of N-vinylcarbazole (NVC) and derivatives of poly(p-phenylenevinylene) (PPV) have been synthesized to create soluble materials with unique photophysical properties, overcoming the insolubility issues of simple PVK-PPV copolymers. researchgate.net Similarly, block and random copolymers of NVC and 4-bromophenyl vinyl sulfide (B99878) have been prepared via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Subsequent modification of these copolymers through palladium-catalyzed coupling reactions introduces additional functional units, like diphenylanthracene, leading to materials exhibiting fluorescence resonance energy transfer (FRET). mdpi.com
Another approach involves synthesizing polymers where the carbazole unit is part of a side chain attached to a conjugated backbone. Research has shown that incorporating carbazole units at the terminal end of alkyl side chains on a carbazole–diketopyrrolopyrrole conjugated polymer can significantly enhance charge carrier mobility by promoting polymer chain aggregation. rsc.org This strategy improves charge transport without increasing crystallinity, which is beneficial for flexible electronic applications. rsc.org
The table below summarizes examples of conjugated polymers incorporating this compound units and their resulting properties.
| Polymer System | Synthesis Method | Key Feature/Property | Reference |
| Poly(N-vinylcarbazole)-co-poly(p-phenylenevinylene) | Oxidative cross-linking | Soluble copolymer with original optical properties | researchgate.net |
| Poly(4-bromophenyl vinyl sulfide)-b-poly(N-vinylcarbazole) | RAFT polymerization & Pd-catalyzed coupling | Exhibits Fluorescence Resonance Energy Transfer (FRET) | mdpi.com |
| Carbazole–diketopyrrolopyrrole polymer with carbazole-terminated side chains | Suzuki coupling | Increased hole mobility (0.052 cm²/V·s) | rsc.org |
| Poly(N-alkyl-2,7-carbazole) with D-π-A side chains | Not specified | Power conversion efficiency up to 4.47% in solar cells | acs.org |
Multi-Monomer Systems for Enhanced Properties
Creating copolymers from this compound and other monomers is a powerful strategy for fine-tuning material properties. By carefully selecting co-monomers, researchers can manipulate the electronic, optical, thermal, and morphological characteristics of the resulting polymer. rsc.orgresearchgate.net
For example, the copolymerization of N-vinylcarbazole (NVC) with 2-dimethylaminoethyl methacrylate (B99206) (DMAEM) initiated by AIBN results in copolymers with varying compositions and thermal properties. researchgate.net Similarly, electrochemical copolymerization of NVC with 3-methylthiophene (B123197) produces a fluorescent copolymer with high quantum efficiency. scientific.net These multi-monomer systems allow for the creation of materials with a spectrum of properties not achievable with the homopolymers alone.
Random copolymerization of carbazole with o-phenylenediamine (B120857) has been shown to produce copolymers where the optical and electronic properties can be progressively changed by altering the monomer feed ratio. rsc.org This allows for precise tuning of the material's band gap and fluorescence quantum yield. rsc.org Blending poly(N-vinylcarbazole) with other polymers, such as a conjugated-nonconjugated multiblock copolymer, can also lead to new properties. In such blends, the formation of an exciplex between the two polymers can result in tunable light emission, changing from green to blue as the composition is varied. aip.org
The following table presents data on multi-monomer systems involving this compound.
| Co-monomer(s) | Polymerization Method | Enhanced Property | Reference |
| 2-Dimethylaminoethyl methacrylate | Thermal, AIBN initiated | Tunable thermal properties | researchgate.net |
| 3-Methylthiophene | Electrochemical | High fluorescence | scientific.net |
| o-Phenylenediamine | Ultrasonic-assisted chemical | Tunable quantum yield (0.27–0.37), adjustable redox potentials | rsc.org |
| Multiblock copolymer (blend) | Blending | Tunable electroluminescence (green to blue) via exciplex formation | aip.org |
Advanced Polymer Architectures
Moving beyond linear chains, the synthesis of advanced polymer architectures such as branched, star-shaped, and crosslinked networks from this compound opens up new possibilities for material design and functionality. These complex structures can exhibit unique physical and chemical properties compared to their linear counterparts.
Branched and hyperbranched polymers containing carbazole units are of interest for their distinct solubility, viscosity, and processing characteristics. lew.ro These architectures can be synthesized through various methods. One approach is the self-polycondensation of AB2-type carbazole monomers. For example, branched polymers have been synthesized via copper-catalyzed Ullmann condensation or palladium-catalyzed Heck polycondensation of 3,6-dihalogenated carbazole monomers. lew.ro
Self-condensing vinyl polymerization (SCVP) is another effective technique for creating hyperbranched structures. By combining photoinduced electron transfer RAFT polymerization with SCVP, hyperbranched polymers can be synthesized under mild conditions. This method allows for control over molecular weight and branching density by adjusting the ratio of monomer to "transmer" (a molecule containing both a polymerizable group and an initiating group). While much of the work has focused on other vinyl monomers, the principles are applicable to carbazole-based systems. The synthesis of hyperbranched polymers is often achieved through a one-pot process, making it a convenient alternative to the more laborious synthesis of perfect dendrimers. lew.ro
Star-shaped and dendritic polymers represent another class of advanced architectures. Star polymers consist of multiple linear polymer "arms" linked to a central core. acs.orgmdpi.com The "core-first" method involves growing polymer arms from a multifunctional initiator, while the "arm-first" approach involves linking pre-formed polymer arms to a core molecule. acs.orgmdpi.com For poly(N-vinylcarbazole), star polymers have been synthesized using a "core-first" approach via microwave-assisted RAFT polymerization with a three-functional chain transfer agent. mdpi.com
Dendritic polymers, including dendrimers, are perfectly branched, tree-like macromolecules. While the synthesis of true carbazole dendrimers is often a multi-step, laborious process, dendritic structures can be incorporated into polymers in various ways. lew.rogoogle.com This includes creating star-shaped molecules where dendritic groups radiate from a central core or comb-like polymers with dendritic groups pending from a linear backbone. google.com Carbazole-based dendritic conjugated polymers have been synthesized and explored for their sensory applications. bohrium.com
Crosslinking transforms soluble, linear, or branched polymers into insoluble, three-dimensional networks, which often exhibit enhanced thermal stability, mechanical strength, and solvent resistance. koreascience.krelectrochemsci.orgmdpi.com Poly(N-vinylcarbazole) and its derivatives can be crosslinked through several strategies.
Photocrosslinking is a common method where photoreactive groups are incorporated into the polymer structure. For instance, a copolymer of NVC with cinnamate (B1238496) pendants can be photocrosslinked under UV irradiation to create well-resolved, light-emitting patterns. koreascience.kr Another strategy involves the electropolymerization of polymers that have pendant, electroactive groups like carbazole. electrochemsci.org This process can create crosslinked polymer films directly on an electrode surface. The morphology and properties of these crosslinked films can be influenced by introducing different crosslinking agents during the electropolymerization process, leading to porous structures suitable for applications like supercapacitors. electrochemsci.org
Interpenetrating Polymer Networks (IPNs) are a form of crosslinked material where two or more polymer networks are synthesized in the presence of each other. sciensage.infotandfonline.com Semi-IPNs based on poly(N-vinylcarbazole) and poly(α-methylstyrene) have been synthesized using divinyl benzene (B151609) as a crosslinker, resulting in materials with high thermal stability. sciensage.info
| Polymer Architecture | Synthesis Method | Key Characteristics | Reference(s) |
| Branched | Self-polycondensation of AB2 monomers | Soluble, amorphous, arylene-vinylene structure | lew.ro |
| Hyperbranched | Self-condensing vinyl polymerization (SCVP) | One-pot synthesis, controllable branching density | |
| Star-shaped | Microwave-assisted RAFT ("core-first") | Three-armed star polymer | mdpi.com |
| Crosslinked Network | Photocrosslinking of cinnamate pendants | Forms patterned, light-emitting films | koreascience.kr |
| Crosslinked Network | Electropolymerization with crosslinking agents | Porous film morphology, improved stability | electrochemsci.org |
| Interpenetrating Network | In situ polymerization with crosslinker | High thermal stability (up to 395°C), dual morphology | sciensage.info |
Star-Shaped and Dendritic Polymer Systems
Polymerization Mechanisms and Kinetic Investigations
The polymerization of this compound (N-vinylcarbazole, NVC) can proceed through several mechanisms, most notably cationic and radical polymerization. nih.govmdpi.comresearchgate.net The specific pathway taken influences the resulting polymer's properties, such as its molecular weight and stereochemistry. nih.govresearchgate.net
Cationic Polymerization: NVC is highly susceptible to cationic polymerization due to the electron-donating nature of the carbazole ring, which stabilizes the propagating carbocation. koreascience.krwikipedia.org This polymerization can be initiated by classical protic acids, Lewis acids, or other cationic species. koreascience.krwikipedia.org The reaction proceeds via the addition of monomer to the growing carbenium ion chain end. wikipedia.org Kinetic studies have shown that the polymerization rate can be very fast, even with the sterically bulky carbazole group. researchgate.net The choice of solvent and counterion significantly impacts the reaction, with more polar solvents often leading to faster polymerization. koreascience.kr Recent research has focused on controlling the stereochemistry of the polymer. Using chiral Lewis acid catalysts, stereoselective cationic polymerization of NVC has been achieved, yielding isotactic polymers. nih.govacs.org Mechanistic investigations suggest a competition between chain-end equilibration and propagation determines the final tacticity. acs.org
Radical Polymerization: Free-radical polymerization of NVC, often initiated by compounds like azobisisobutyronitrile (AIBN), is also a common method. researchgate.netresearchgate.net Kinetic studies of the radical copolymerization of NVC with other monomers, such as 2-dimethylaminoethyl methacrylate, have been performed to determine monomer reactivity ratios. researchgate.net Controlled radical polymerization techniques like RAFT have been employed to synthesize NVC-based block copolymers and star polymers with controlled molecular weights and narrow polydispersity. mdpi.commdpi.comresearchgate.net Kinetic plots from these studies often show a linear relationship between molar mass and conversion, indicating pseudo-first-order kinetics. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Ethenyl 9h Carbazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as the cornerstone for the structural elucidation of carbazole-based molecules, offering precise information about the chemical environment of each atom.
¹H NMR and ¹³C NMR for Definitive Structural Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental data for the structural assignment of 2-ethenyl-9H-carbazole. The chemical shifts (δ) of the vinyl and carbazole (B46965) protons are characteristic. For instance, in a study of (E)-9-[2-(trimethylsilyl)ethenyl]-9H-carbazole, the vinyl protons exhibit a doublet at approximately 5.93 ppm, with a coupling constant (J) of 17.1 Hz, indicative of a trans configuration. acs.org The aromatic protons of the carbazole moiety typically resonate in the downfield region, between 7.0 and 9.0 ppm. beilstein-journals.orglmaleidykla.lt
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbazole skeleton displays a characteristic set of signals, with the carbons adjacent to the nitrogen atom appearing at lower field strengths. rsc.orgresearchgate.net The vinyl carbons can also be identified, further confirming the presence and connectivity of the ethenyl substituent. The analysis of substituent chemical shifts in various substituted carbazoles demonstrates a linear correlation with calculated atomic charge densities, providing a deeper understanding of electronic effects within the molecule. researchgate.net
Table 1: Representative NMR Data for Carbazole Derivatives
| Compound Class | Nucleus | Chemical Shift (ppm) Range | Key Observations |
| Substituted Carbazoles | ¹H | 7.0 - 9.0 | Aromatic protons |
| ¹³C | 109 - 142 | Aromatic carbons | |
| 9-Ethenyl-9H-Carbazole Derivatives | ¹H | 5.9 - 7.4 | Vinyl protons, with J-coupling indicating stereochemistry |
| ¹³C | 110 - 135 | Vinyl carbons |
Note: Specific chemical shifts can vary based on the solvent and other substituents present on the carbazole ring.
2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the precise connectivity of atoms within the this compound framework. A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through three bonds (³J-coupling). libretexts.org This would show cross-peaks connecting the vinyl protons to each other and, if applicable, to adjacent aromatic protons, confirming the placement of the ethenyl group on the carbazole ring. libretexts.org
HSQC experiments correlate directly bonded proton and carbon atoms, providing unambiguous C-H bond assignments. This technique is invaluable for distinguishing between the various aromatic carbons and confirming their corresponding proton signals. By combining COSY and HSQC data, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved, solidifying the structural elucidation of the molecule. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers detailed insights into the functional groups and the extent of electronic conjugation within the this compound system.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in this compound. The N-H stretching vibration of the carbazole amine typically appears as a sharp band in the region of 3400-3500 cm⁻¹. preprints.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. niscpr.res.in The C=C stretching of the vinyl group gives rise to a characteristic absorption band in the 1620-1650 cm⁻¹ region. Furthermore, the aromatic C=C stretching vibrations of the carbazole ring system appear in the 1450-1600 cm⁻¹ range. beilstein-journals.org The presence and position of these bands provide clear evidence for the key structural components of the molecule.
Table 2: Characteristic FTIR Absorption Bands for Carbazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Carbazole) | Stretching | 3400 - 3500 preprints.org |
| Aromatic C-H | Stretching | 3000 - 3100 niscpr.res.in |
| Vinyl C=C | Stretching | 1620 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 beilstein-journals.org |
| C-N (Carbazole) | Stretching | 1200 - 1230 niscpr.res.in |
Raman Spectroscopy for Conjugation Pathways
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the degree of π-electron conjugation within the molecule. In conjugated systems like this compound, certain Raman bands can serve as markers for the effective conjugation length. For instance, in related thiophene-bridged carbazole systems, a strong band between 1430 and 1450 cm⁻¹, attributed to the symmetric stretching of C=C bonds, is indicative of the conjugation pathway. mdpi.com The intensity and position of such bands in the Raman spectrum of this compound can be used to probe the electronic communication between the vinyl substituent and the carbazole nucleus. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance vibrations associated with the chromophore, providing detailed information about the nature of the electronic transitions and the delocalization of π-electrons in the excited state. mdpi.comcore.ac.ukuow.edu.au Studies on poly(9H-carbazole) have utilized theoretical and experimental Raman spectra to confirm the oxidized, emeraldine-like structure of the polymer, with key bands assigned to C=N, C=C, and C–N stretching vibrations in the conjugated system. nih.gov
Electronic Absorption and Emission Spectroscopy for Optical Characteristics
The optical properties of this compound are governed by its electronic structure, which can be probed using UV-visible absorption and fluorescence emission spectroscopy. These techniques reveal the energies of the electronic transitions and provide insights into the fate of the excited state.
The UV-visible absorption spectrum of carbazole derivatives typically displays strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions. researchgate.netum.edu.my For carbazole itself, characteristic absorptions are observed around 292 nm and 325-330 nm. researchgate.net The introduction of an ethenyl group at the 2-position is expected to cause a red-shift (bathochromic shift) in these absorption bands due to the extension of the conjugated π-system. The position and intensity of these bands are sensitive to the solvent polarity, which can provide information about the change in dipole moment upon electronic excitation. researchgate.net
Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀). Carbazole derivatives are known for their fluorescent properties. um.edu.my The emission spectrum is typically a mirror image of the S₀ → S₁ absorption band and is red-shifted relative to the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that describe the efficiency and dynamics of the emission process. In some cases, carbazole derivatives can exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. mdpi.com
Table 3: Typical Electronic Spectroscopy Data for Carbazole Systems
| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Electronic Transition |
| Carbazole Derivatives | 290 - 350 researchgate.netum.edu.my | 350 - 450 um.edu.my | π-π* |
| Donor-Acceptor Carbazoles | 550 - 700 mdpi.com | Quenched mdpi.com | Intramolecular Charge Transfer (ICT) |
The study of the electronic spectra of carbazole derivatives, including the effects of substituents and solvent, provides a comprehensive picture of their photophysical behavior. researchgate.net This understanding is crucial for the design of new materials with tailored optical properties for applications in organic electronics and photonics.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within the carbazole moiety. The absorption spectra of carbazole-based compounds typically reveal multiple absorption bands corresponding to various electron transitions.
In carbazole derivatives, distinct absorption peaks are generally observed in the UV region. For instance, carbazole-based dyes have shown three main absorption peaks in the range of 240 nm to 400 nm. rsc.org These absorptions are attributed to π-π* and n-π* electronic transitions within the conjugated system. rsc.org Specifically, intense absorption peaks around 290 nm can be assigned to a local π-π* transition on the carbazole group, a feature also observed in 9-methyl-9H-carbazole. nih.gov Lower energy absorption bands, often seen between 330–350 nm, are typically assigned to the spin-allowed π-π* transition of the carbazole moiety. nih.gov
The introduction of a vinyl group and other substituents can influence these transitions. For example, polymers derived from N-ethyl-3-vinylcarbazole absorb light in the 300 to 380 nm range. acs.org The surrounding solvent environment can also affect the absorption spectra, with some transitions showing solvent-dependent shifts. emu.edu.tr In some carbazole systems, a broad absorption spanning 550–700 nm has been attributed to intramolecular charge transfer (ICT) transitions. mdpi.com
A summary of typical UV-Vis absorption bands for carbazole systems is presented below:
| Absorption Range (nm) | Assigned Electronic Transition | Reference |
| 240 - 260 | π-π* and n-π | rsc.org |
| ~290 | Local π-π (Carbazole) | nih.gov |
| 330 - 350 | Spin-allowed π-π* (Carbazole) | nih.gov |
| 550 - 700 | Intramolecular Charge Transfer (ICT) | mdpi.com |
Fluorescence and Photoluminescence Spectroscopy for Emissive Properties
Fluorescence and photoluminescence spectroscopy are vital for characterizing the emissive properties of this compound and its derivatives, which are often highly fluorescent. researchgate.net These materials are known for their potential in applications like organic light-emitting diodes (OLEDs). researchgate.netnih.gov
Carbazole-based compounds can exhibit intense violet-blue emission in solution. researchgate.net For example, certain carbazole-end-capped phenylene ethynylene compounds show emission maxima between 383–420 nm in a dichloromethane (B109758) solution, with high fluorescence quantum yields (ΦF) ranging from 0.36 to 0.88. researchgate.net The emission properties are often dependent on the solvent, with some compounds showing a red-shift in the solid state compared to their solution spectra. researchgate.net
The introduction of different functional groups can tune the emission color. For instance, vinyl-linked cyanocarbazole-based emitters exhibit blue emission in solution with high quantum yields. acs.org The position of the vinyl linker and the nature of the terminal chromophore can significantly impact the electroluminescent performance. acs.org
The photoluminescence of poly(N-vinylcarbazole) (PVK) is particularly noteworthy, with an emission spectrum that covers the blue region, stemming from the pendant carbazole groups. ossila.com The fluorescence of PVK can be complex, showing contributions from monomer emission and different types of excimers. lew.ro
Excimer Emission Studies in Polymeric Systems
In polymeric systems like poly(N-vinylcarbazole) (PVK), the close proximity of carbazole side chains allows for the formation of excited-state dimers, known as excimers, which have distinct photophysical properties from the isolated monomeric units. researchgate.net Excimer emission is a characteristic feature of PVK and is sensitive to the polymer's conformation and processing conditions. researchgate.netrsc.org
The fluorescence spectrum of PVK often shows a broad, structureless emission band at longer wavelengths (around 410-420 nm) in addition to the structured monomer fluorescence at shorter wavelengths. lew.roresearchgate.net This broad band is attributed to excimer emission. lew.ro Studies have identified at least two types of excimers in PVK, which are associated with the partial or full overlap of the aromatic rings on adjacent carbazole groups. researchgate.net The formation of these excimers can be influenced by factors such as the solvent used for film casting and the nature of the substrate. researchgate.net
In some copolymers containing carbazole units, excimer emission can be gradually introduced by increasing the content of the carbazole monomer. colab.ws Conversely, in certain sterically hindered polymer structures, excimer formation may be suppressed. colab.ws The absence of excimer emission can be an indicator of a crowded and sterically distorted arrangement of chromophores. colab.ws
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact molecular formula of newly synthesized compounds. mdpi.com
For carbazole derivatives, the mass spectrum will show a molecular ion peak ([M]⁺) that corresponds to the molecular weight of the compound. For instance, the molecular ion peak for 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole appears at an m/z of 401.9. vulcanchem.com The fragmentation pattern provides structural information. Common fragmentation pathways include alpha cleavage, which involves the breaking of a bond adjacent to a functional group. libretexts.org In the case of carbazole derivatives with alkyl chains, fragmentation can involve the loss of these chains.
The molecular weight of the monomer 2-ethenyl-9-ethyl-9H-carbazole is 221.303 g/mol . epa.gov For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight distribution. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been used to characterize the crystal structures of various carbazole derivatives. frontiersin.orgnih.govnih.gov
The carbazole ring system itself is generally planar. acs.org In substituted carbazoles, the orientation of the substituent groups relative to the carbazole plane is a key structural feature. For example, in 9-(4-bromophenyl)-9H-carbazole, the bromophenyl ring is twisted with respect to the carbazole moiety by approximately 49.87°. nih.gov Similarly, in a series of 9-[(E)-2-(4-halogenophenyl)vinyl]-9H-carbazoles, the twist angle between the carbazole and benzene (B151609) planes is around 55°. nih.gov
The packing of molecules in the crystal lattice is governed by intermolecular forces such as van der Waals forces and C-H···π interactions. nih.govnih.gov The solid-state packing can significantly influence the material's properties, including its fluorescence. frontiersin.org
Crystallographic Data for a Representative Carbazole Derivative (9-(4-Bromophenyl)-9H-carbazole) nih.gov
| Parameter | Value |
| Molecular Formula | C₁₈H₁₂BrN |
| Molecular Weight (Mr) | 322.2 |
| Crystal System | Monoclinic |
| a (Å) | 8.4137 (3) |
| b (Å) | 20.1179 (7) |
| c (Å) | 8.6346 (3) |
| β (°) | 108.5322 (14) |
| Volume (ų) | 1385.76 (8) |
| Z | 4 |
Thermal Analysis for Polymer Integrity and Processability
Thermal analysis techniques are crucial for evaluating the stability and processing characteristics of polymers derived from this compound.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. Carbazole-based polymers are generally known for their good thermal stability. nih.govossila.comacs.org
Poly(N-vinylcarbazole) (PVK) and its derivatives exhibit high thermal stability, with degradation temperatures often exceeding 350 °C. acs.orgcymitquimica.com For instance, certain poly(N-ethyl-3-vinylcarbazole) polymers show thermal stability above 350 °C under a nitrogen atmosphere. acs.org Some 2,7-linked N-alkyl-9H-carbazole main-chain polymers are reported to be thermally stable up to 450 °C. acs.org In some cross-linked polycarbazole systems, a single thermal decomposition temperature was observed at 465 °C. osti.gov
The thermal stability can be influenced by the specific structure of the polymer and the presence of other functional groups. For example, in cross-linked carbazole-substituted poly(dimethylsiloxane), higher carbazole content leads to higher thermal stability. researchgate.net TGA curves for anion exchange membranes derived from polycarbazoles have shown two distinct decomposition stages, one around 200 °C corresponding to the loss of ammonium (B1175870) groups, and a second at approximately 466 °C for the polymer backbone decomposition. osti.gov
Thermal Decomposition Data for Various Carbazole Polymers
| Polymer System | Decomposition Onset (°C) | Atmosphere | Reference |
| Poly(N-ethyl-3-vinylcarbazole) | > 350 | Nitrogen | acs.org |
| 2,7-linked N-Alkyl-9H-carbazole Polymers | ~ 450 | Not specified | acs.org |
| Poly(9-(heptadecan-9-yl)-9H-carbazole-co-benzothiadiazole) | 447 | Nitrogen | electrochemsci.org |
| Poly(N-vinylcarbazole) | > 460 | Not specified | researchgate.net |
| Cross-linked Polycarbazole | 465 | Not specified | osti.gov |
Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. torontech.comscribd.com It is widely employed to study the thermal transitions of materials, particularly polymers and amorphous solids. scribd.com One of the most critical properties determined by DSC is the glass transition temperature (Tg). torontech.comtainstruments.com
The glass transition is a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state upon heating. tainstruments.com This change in physical properties is characterized by a step-like change in the heat capacity of the material, which is observable on a DSC thermogram. torontech.comtainstruments.com The Tg is a crucial parameter for defining the upper service temperature of amorphous materials and for understanding their molecular mobility.
In the context of carbazole-based materials, which are often amorphous or semi-crystalline, DSC is essential for characterizing their thermal stability and suitability for various applications, especially in organic electronics where thermal robustness is paramount. acs.orgmdpi.com140.122.64 The glass transition temperature provides insight into the material's structural stability at elevated temperatures, a key factor for the longevity and reliability of devices like Organic Light-Emitting Diodes (OLEDs). mdpi.com140.122.64
Research Findings on Glass Transition Temperatures of Carbazole Systems
The monomer this compound, more commonly known as N-vinylcarbazole (NVC), is the precursor to the well-known polymer poly(N-vinylcarbazole) (PVK). wikipedia.orgcymitquimica.com PVK is noted for its high glass transition temperature, which contributes to its excellent thermal stability. cymitquimica.com
DSC studies on polymers derived from carbazole-containing monomers reveal a range of glass transition temperatures, which are highly dependent on the specific molecular structure. For instance, polymers with different linkages or side groups exhibit distinct thermal properties. The Tg is influenced by factors such as molecular weight, the rigidity of the polymer backbone, and the size and polarity of pendant groups. mdpi.com140.122.64
Research has shown that carbazole derivatives synthesized for applications in electronic devices are designed to have high glass transition temperatures to ensure the morphological stability of the amorphous thin films during device operation. acs.org140.122.64 For example, various substituted carbazole compounds have been reported with Tg values well above 100 °C.
Carbazole derivatives with peripheral diarylamines at the 3- and 6-positions have shown high glass transition temperatures ranging from 120 °C to 194 °C. acs.org
A series of 2,7-disubstituted carbazole derivatives were found to have Tg values between 87 °C and 217 °C. 140.122.64
Bipolar derivatives synthesized from 3-(N,N-diphenylamino)-9H-carbazole demonstrated very high glass transition temperatures, from 111 °C to 173 °C. mdpi.com An increase in the molecular weight of these derivatives was shown to lead to a corresponding increase in the Tg value. mdpi.com
Triphenylethylene carbazole derivatives, developed as Aggregation-Induced Emission (AIE) materials, also exhibit high thermal stability with glass transition temperatures in the range of 126–151 °C. rsc.org
Comparisons between isomers have also been a subject of investigation. For instance, 2,7-disubstituted carbazole compounds generally show slightly lower Tg values than their 3,6-disubstituted counterparts. 140.122.64 The incorporation of bulky or rigid moieties, such as spirobifluorenyl or pyrenyl groups, has been shown to dramatically raise the Tg of the compound. 140.122.64
The following tables present specific glass transition temperatures for various polymers and compounds based on the carbazole framework, as determined by DSC analysis.
Table 1: Glass Transition Temperatures (Tg) of Carbazole-Based Polymers
| Polymer Name | Abbreviation | Glass Transition Temperature (Tg) |
| Poly(N-vinylcarbazole) | PVK | High, contributes to thermal stability cymitquimica.com |
| Poly(9H-carbazole-9-ethyl acrylate) | PCEA | 79 °C (onset) sigmaaldrich.com |
| Poly(9H-carbazole-9-ethyl methacrylate) | - | 118 °C (onset) sigmaaldrich.com |
Table 2: Glass Transition Temperatures (Tg) of Selected Carbazole Derivatives
| Compound Class/Description | Glass Transition Temperature (Tg) Range |
| 3,6-disubstituted diarylamino carbazoles | 120–194 °C acs.org |
| 2,7-disubstituted carbazole derivatives | 87–217 °C 140.122.64 |
| 3-(N,N-diphenylamino)-9H-carbazole derivatives | 111–173 °C mdpi.com |
| Triphenylethylene carbazole derivatives | 126–151 °C rsc.org |
Computational Chemistry and Theoretical Modeling of 2 Ethenyl 9h Carbazole and Its Polymers
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-ethenyl-9H-carbazole and its derivatives, DFT calculations are crucial for understanding their optoelectronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a critical factor in predicting the material's conductivity and optical properties. A smaller gap generally indicates higher reactivity and easier electronic transitions. researchgate.net
In carbazole-based materials, the HOMO is often localized on the electron-donating carbazole (B46965) moiety, while the LUMO is associated with an electron-accepting part of the molecule. nankai.edu.cnacs.org Arylation at the 9-position of the carbazole ring can lower the HOMO energy level, which helps in tuning the band gap when combined with suitable acceptor groups. nankai.edu.cn For instance, in a series of donor-acceptor molecules with carbazole donors, the calculated HOMO-LUMO gaps were found to be in good agreement with experimental values derived from optical absorption spectra, ranging from 2.40 to 2.95 eV. nankai.edu.cn
Theoretical calculations for polymers of 9H-carbazole show that the band gap of the oxidized form is narrower than that of the reduced form due to increased π-system conjugation. mdpi.com DFT calculations on various carbazole derivatives have been used to estimate HOMO-LUMO gaps, which are crucial for applications like perovskite solar cells, ensuring efficient charge extraction and inhibiting electron backflow. researchgate.net For example, the calculated HOMO-LUMO gap for one carbazole-based hole-transporting material was found to be close to that of the widely used spiro-OMeTAD. researchgate.net
Table 1: Calculated HOMO-LUMO Gaps for Various Carbazole-Based Compounds
| Compound/System | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) | Reference |
| TTM-1TPE-2Cz | -5.30 | - | - | mdpi.com |
| TTM-2TPE-2Cz | -5.28 | - | - | mdpi.com |
| Carbazole-Benzothiadiazole (phenyl bridge) | - | - | 3.42 | nankai.edu.cn |
| Carbazole-Anthracene (phenyl bridge) | - | - | 2.50 | nankai.edu.cn |
| Carbazole-Benzothiadiazole (phenylethynyl bridge) | - | - | 2.79 | nankai.edu.cn |
| Carbazole-Anthracene (phenylethynyl bridge) | - | - | 2.51 | nankai.edu.cn |
| Poly(9H-carbazole) - Oxidized form | -5.59 | -1.16 | 4.43 | mdpi.com |
| Poly(9H-carbazole) - Reduced form | -5.23 | -1.16 | 4.07 | mdpi.com |
| 3-CBZ QZ | - | - | 3.18 | chemrxiv.org |
| 9-CBZ QZ | - | - | 3.21 | chemrxiv.org |
This table is interactive. Users can sort columns by clicking on the headers.
DFT calculations provide detailed information about the character and spatial distribution of molecular orbitals. In many carbazole-based donor-acceptor systems, the HOMO is primarily located on the electron-rich carbazole unit, while the LUMO is centered on the acceptor moiety. nankai.edu.cnacs.org This spatial separation of frontier molecular orbitals is characteristic of intramolecular charge transfer (ICT) upon photoexcitation. acs.org
For example, in carbazole-dibenzothiophene isomers, the HOMO is localized on the carbazole part and the LUMO on the dibenzothiophene (B1670422) part. acs.org Similarly, for carbazole-containing radicals, the HOMO α orbitals are often delocalized over the donor fragment and a bridging carbazole moiety. acs.org
Electronic transitions, such as π–π* and n–π* transitions, can be predicted and analyzed. rsc.org In carbazole-based dyes, UV-Vis absorption peaks are often assigned to these transitions. rsc.orgemu.edu.tr The nature of these transitions is crucial for understanding the photophysical properties of the materials. For instance, the transition from the HOMO to the LUMO upon photoexcitation plays a significant role in determining the photoluminescence properties. nankai.edu.cn
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface to show regions of different electrostatic potential.
In carbazole derivatives, the nitrogen atom and the aromatic rings are often electron-rich regions, making them susceptible to electrophilic attack. The MEP map of 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole has been studied to understand its reactive sites. researchgate.net The charge density distribution also plays a critical role in determining the C–N bond dissociation energies in carbazole derivatives, which is important for the stability of materials used in organic light-emitting diodes (OLEDs). acs.org
Molecular Orbital Characterization and Electronic Transitions
Reaction Pathway and Mechanism Simulations
Computational modeling can be used to simulate reaction pathways and elucidate reaction mechanisms. For instance, the polymerization of carbazole monomers can be investigated to understand the formation of oligomers and polymers. Studies have shown that the electrochemical oxidation of N-substituted carbazoles can lead to dimerization at the 3- and 6-positions, followed by further oligomerization. researchgate.net
DFT studies have also been employed to understand the mechanism of catalytic reactions for synthesizing carbazole derivatives, such as the Palladium-catalyzed hydroarylation of alkynols with aryl iodides. rsc.org These simulations can reveal intermediates and transition states, providing a deeper understanding of the reaction kinetics and selectivity.
Prediction of Spectroscopic Signatures (e.g., theoretical IR, UV-Vis spectra)
Theoretical calculations can predict spectroscopic data, such as IR and UV-Vis spectra, which can then be compared with experimental results for validation. DFT and Time-Dependent DFT (TD-DFT) are commonly used for this purpose.
The theoretical IR and NMR parameters for 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole were calculated using the B3LYP/6-311++G(d,p) method and showed good agreement with experimental data. researchgate.nettandfonline.com Similarly, theoretical Raman spectra for oxidized and reduced forms of poly(9H-carbazole) have been computed to help identify the structure of the prepared polymer. mdpi.com
Theoretical UV-Vis spectra have been successfully used to interpret the experimental absorption spectra of carbazole-based chromophores, with calculations often showing good agreement with experimental values. rsc.org These predictions help in assigning absorption bands to specific electronic transitions. rsc.org
Simulation of Charge Transport and Exciton (B1674681) Dynamics
Understanding charge transport is crucial for the application of this compound-based materials in electronic devices. Computational simulations can provide insights into charge mobility and exciton dynamics. The carbazole nucleus is known for its desirable electronic and charge-transport properties due to its large π-conjugated system. tandfonline.com
Simulations have shown that the introduction of different substituents on the carbazole core can tune the charge transport properties from predominantly hole-transporting to ambipolar (transporting both holes and electrons). ktu.edu For example, the incorporation of an electron-donating methoxy (B1213986) group in a tricyanovinyl-substituted carbazole derivative led to nearly balanced electron and hole mobilities. ktu.edu The supramolecular organization, which is influenced by substituents, also plays a significant role in charge transport. ktu.edu
Theoretical studies on carbazole-based radicals have also been conducted to explore their charge-transport characteristics for potential use in photovoltaic applications. acs.org
Polymer Chain Conformation and Packing Simulations
The physical and electronic properties of poly(this compound), commonly known as poly(N-vinylcarbazole) (PVK), are intrinsically linked to the three-dimensional arrangement of its polymer chains. Computational chemistry and theoretical modeling provide powerful tools to simulate and predict both the conformation of individual polymer chains and their subsequent packing in the solid state. These simulations offer molecular-level insights that are often difficult to obtain through experimental methods alone.
Simulations of PVK chain conformation are critical for understanding its behavior in solution and the inherent stiffness of the polymer backbone. The bulky and rigid carbazole side group imposes significant steric hindrance, which heavily influences the rotational freedom along the polymer chain. researchgate.net Molecular mechanics and molecular dynamics are the primary methods used to explore the potential energy surfaces and predict stable conformations.
Research combining Nuclear Overhauser Effect Spectroscopy (NOESY) experiments with molecular mechanics calculations has been employed to investigate the solution conformation of PVK. researchgate.netuoa.gr These studies analyze various stereochemical sequences, including isotactic, syndiotactic, and heterotactic triads, to build structural models of the polymer chain. researchgate.netuoa.gr A key finding from this approach is that the experimental data cannot be satisfied by a single, static conformational model. researchgate.netuoa.gr Instead, the results strongly suggest that the polymer exists as a dynamic average of multiple conformations. researchgate.netuoa.gr
Conformational energy maps calculated for meso and racemic dyads of PVK show that certain conformations, such as the gauche-minus states, are not realizable, a characteristic also observed in polystyrene. researchgate.net This restriction in conformational freedom is a direct consequence of the hindered internal rotation of the large carbazole side groups. researchgate.net
Table 1: Theoretical and Experimental Conformational Parameters for Poly(N-vinylcarbazole) (PVK)
| Parameter | Value | Method | Source |
|---|---|---|---|
| Characteristic Ratio (C_n) | 15.9 | Experimental (SEC/MALS) & Theoretical (RIS Model) | nih.gov |
| Dominant Conformation | Conformational Averaging | Molecular Mechanics & NOESY | researchgate.netuoa.gr |
| Key Steric Feature | Hindered internal rotation of carbazole group | Conformational Energy Maps | researchgate.net |
Polymer chain packing simulations focus on how multiple polymer chains arrange themselves in the condensed phase. This packing determines material properties such as density, free volume, and, crucially for optoelectronic applications, the efficiency of intermolecular charge transport. While detailed packing simulations specifically for PVK are not extensively documented in the provided context, the methodology can be understood from studies on other carbazole-containing polymers. mdpi.com
For instance, molecular simulations of carbazole-based polyimides have been used to investigate chain packing, intermolecular hydrogen bonds, and free volume. mdpi.com In these studies, parameters like the chain-to-chain distance (d-spacing), determined from simulated Wide-Angle X-ray Diffraction (WAXD) patterns, and bulk density are calculated. mdpi.com These simulations have shown that a coplanar structure in the polymer backbone facilitates closer chain packing, leading to lower d-spacing, higher density, and improved barrier properties. mdpi.com Similar principles apply to PVK, where the packing of the carbazole moieties is expected to be a primary determinant of hole mobility through π-π interactions. mdpi.com
Table 2: Summary of Computational Methods and Key Findings
| Computational Method | System Studied | Key Findings | Source |
|---|---|---|---|
| Molecular Mechanics / CORMA | PVK triads (isotactic, heterotactic, syndiotactic) in solution | A single conformational model is insufficient; conformational averaging is required to match experimental data. | researchgate.netuoa.gr |
| Rotational Isomeric State (RIS) Model | Highly polydisperse PVK | Calculated unperturbed dimensions are in good agreement with experimental values from SEC/MALS. | nih.gov |
| Molecular Simulations / WAXD | Carbazole-containing polyimides | Coplanarity of the polymer backbone leads to closer chain packing, lower d-spacing (4.01 Å), and higher density. | mdpi.com |
| Semi-empirical (ZINDO) | PVK oligomers | The HOMO-LUMO energy gap for the extrapolated polymer is 7.818 eV. | dergipark.org.tr |
Advanced Applications of 2 Ethenyl 9h Carbazole Based Materials
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2-ethenyl-9H-carbazole are versatile in OLED technology, functioning in various roles from hosting phosphorescent emitters to forming the primary light-emitting or charge-transporting layers. The electronic properties of the carbazole (B46965) unit are central to their performance in these devices.
In phosphorescent OLEDs (PhOLEDs), a host material is crucial for dispersing and supporting the phosphorescent guest emitters where light is generated. An effective host must have a high triplet energy to prevent reverse energy transfer from the guest, and it must facilitate balanced charge transport to the emissive zone.
Carbazole-based polymers, such as poly(vinylcarbazole), are widely explored as host materials due to their high triplet energy and excellent hole-transporting capabilities. To achieve balanced charge injection and transport, these polymers are often used in mixed-host systems. For instance, poly(9-vinylcarbazole) (PVK), a well-studied polymer with properties similar to those expected from poly(2-vinylcarbazole), can be blended with an electron-transporting small molecule to create a mixed-host emissive layer. mdpi.com This architecture improves the density of electrons and holes within the light-emitting layer, leading to more efficient device performance. mdpi.com The primary role of the carbazole-based polymer in this setup is to ensure efficient hole injection and transport to the phosphorescent dopants. scribd.com
While often used as hosts, vinylcarbazole polymers can also function as light-emitting materials themselves. Pure poly(N-vinylcarbazole) has been shown to produce violet-blue electroluminescence. researchgate.net This intrinsic emission makes it a candidate for deep-blue OLED applications, which are critical for full-color displays and white lighting. dur.ac.uk
Furthermore, these polymers serve as a foundational component for generating other colors. They can act as the host in a host-guest system where the ultimate emission color is determined by the dopant. For example, green-emitting OLEDs have been developed by doping a green thermally activated delayed fluorescence (TADF) emitter into a poly(vinylcarbazole) film, achieving a maximum external quantum efficiency (EQE) of 13.6%. nih.gov By forming an exciplex—an excited-state complex between two different molecules—with an acceptor molecule, poly(N-vinylcarbazole) blends can produce yellow-green light. acs.orgworktribe.com
Table 1: Performance of OLEDs Incorporating Vinylcarbazole Polymers
| Role of Vinylcarbazole Polymer | Emitter/Dopant System | Emission Color | Max. EQE (%) | Luminance (cd/m²) | Ref. |
| Hole-Transporting Emitter | Poly(N-vinylcarbazole) (PVK) | Blue | - | 700 at 14 V | researchgate.net |
| Host | PVK host with a green TADF emitter (DiKTa-LC) | Green | 13.6% | - | nih.gov |
| Exciplex-Forming Donor | PVK donor with PO-T2T acceptor | Yellow-Green | - | - | acs.org |
| Hole-Transporting Emitter | PVK doped with blue, green, and orange dyes | White | - | 3400 at 16 V | researchgate.net |
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet (25%) and triplet (75%) excitons for light emission, potentially reaching 100% internal quantum efficiency without using expensive noble metals. nih.gov This process relies on materials with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states, enabling triplets to be converted to singlets through reverse intersystem crossing (rISC) before emitting light. rsc.org
Vinylcarbazole polymers are instrumental in the development of TADF OLEDs, primarily by serving as a host or as a component in an exciplex-forming blend that exhibits TADF. mdpi.com In one approach, an exciplex that shows strong TADF emission is formed between poly(N-vinylcarbazole) as the donor and an acceptor molecule like 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (PO-T2T). acs.orgworktribe.com This blend produces a strong green emission and benefits from the excellent film-forming properties of the polymer, making it suitable for solution-processing fabrication methods. acs.orgworktribe.com
The inherent electronic properties of the carbazole group make it highly effective for transporting holes. Consequently, this compound and its polymers are frequently used in hole injection layers (HILs) and hole transport layers (HTLs) of OLEDs. google.comgoogle.com An efficient HTL must have a highest occupied molecular orbital (HOMO) energy level that aligns well with the anode's work function and the emissive layer's HOMO level to ensure a minimal barrier for hole injection. scribd.com
Poly(vinylcarbazole) is a well-established p-type (hole-transporting) polymer. mdpi.com In OLED device architectures, a PVK layer can function as a dedicated HTL or as a hole-transporting component within the emissive layer itself. researchgate.net Its high lowest unoccupied molecular orbital (LUMO) energy also allows it to effectively block electrons from leaking out of the emissive layer, confining charge recombination and improving device efficiency. scribd.com
Thermally Activated Delayed Fluorescence (TADF) Emitters
Organic Photovoltaic Cells (OPVs) and Solar Cells
In the realm of solar energy, organic materials are utilized to create lightweight, flexible, and potentially low-cost photovoltaic devices. Materials based on this compound are valuable in this field, particularly as hole-transporting materials in perovskite solar cells.
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies. A typical PSC consists of a perovskite light-absorbing layer sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL). The HTL is critical for extracting holes generated in the perovskite layer and transporting them to the electrode while simultaneously blocking electrons.
Polymers derived from vinylcarbazole, including poly(2-vinylcarbazole), are recognized for their potential as HTL materials in PSCs. google.comgoogleapis.com The effectiveness of an HTM is determined by its ability to efficiently extract and transport holes from the perovskite layer to the anode. This requires an appropriate alignment of the HTM's HOMO energy level with the valence band of the perovskite material. The carbazole unit provides good electrochemical stability and hole mobility, making its polymers suitable for this demanding role in high-performance solar cells.
Table 2: Vinylcarbazole-Based Polymers in Solar Cell Applications
| Compound Name | Abbreviation | Application Area | Role | Ref. |
| Poly(2-vinylcarbazole) | P2VK | Perovskite-Silicon Tandem Solar Cell | Hole Transport Layer (HTL) | google.com |
| Poly(N-ethyl-2-vinylcarbazole) | - | Perovskite-Silicon Tandem Solar Cell | Hole Transport Layer (HTL) | googleapis.com |
| Poly(9-vinylcarbazole) | PVK | Perovskite-Silicon Tandem Solar Cell | Hole Transport Layer (HTL) | google.com |
Donor-Acceptor Systems for Enhanced Efficiency
In the realm of organic photovoltaics, the donor-acceptor (D-A) architecture is a fundamental design principle for achieving high power conversion efficiencies. In these systems, carbazole derivatives frequently serve as the electron donor component due to their excellent hole-transporting properties and tunable electronic structure. mdpi.comdergipark.org.tr When a carbazole-based donor is covalently linked to an electron-accepting molecule, often via a π-conjugated bridge, a system with a significant intramolecular charge transfer (ICT) character is formed. dergipark.org.tr
Researchers have explored various D-A configurations, such as D-π-A, D-D-π-A, and A-π-D-π-A, to optimize device performance. For instance, a study on different structural designs found that an A-π-D-π-A architecture with di-anchoring yielded superior open-circuit voltage (Voc), while a D-D-π-A structure with an auxiliary donor exhibited a better short-circuit current (Jsc). mdpi.com Theoretical studies on donor-acceptor-donor (D-A-D) monomers based on 2,7-carbazole have also been conducted to evaluate their optoelectronic properties for bulk heterojunction solar cells, predicting efficiencies up to 5.8%. nih.gov
| Carbazole D-A System | Architecture | Jsc (mA·cm⁻²) | Voc (V) | PCE (η) (%) | Reference |
| GJ-pp | D-A | 23.22 | 1.022 | 17.23 | mdpi.com |
| GJ-pm | D-A | 17.09 | 1.045 | 17.09 | mdpi.com |
| GJ-po | D-A | 22.77 | 1.022 | 16.78 | mdpi.com |
| CMO-based cell | D-A | - | - | 15.92 | researchgate.net |
| D8/PC71BM | D-A-D | - | 0.976 | ~5.0 | nih.gov |
| D7/PC71BM | D-A-D | - | 1.109 | ~5.8 | nih.gov |
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising lower-cost alternative to conventional silicon-based solar cells. nih.gov In a DSSC, a monolayer of sensitizer (B1316253) dye molecules absorbs light and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govresearchgate.net Carbazole-based compounds are highly effective as sensitizers in these devices. nih.gov
The key advantages of using carbazole derivatives as sensitizers include their high hole-transport capability, thermal and chemical stability, and strong light absorption. nih.gov By functionalizing the carbazole core, its optical and electrochemical properties can be precisely tuned. Typically, these sensitizers are designed with a D-π-A structure, where the carbazole unit is the electron donor, a π-conjugated system acts as a bridge, and an anchoring group (like cyanoacrylic acid) serves as the electron acceptor, facilitating electron injection into the TiO₂. researchgate.netrsc.org
The working principle involves the dye absorbing a photon, promoting an electron from its HOMO to its LUMO. nih.gov This excited electron is then injected into the semiconductor's conduction band. The oxidized dye is subsequently regenerated by a redox mediator in an electrolyte, completing the circuit. nih.gov The performance of carbazole-based DSSCs has been steadily improving, with efficiencies demonstrating their potential for practical applications. researchgate.net
| Carbazole-Based Dye | Acceptor/Anchor | Jsc (mA·cm⁻²) | Voc (mV) | PCE (η) (%) | Reference |
| CAR-TPA | Cyanoacrylic acid | 4.88 | 650 | 2.12 | researchgate.net |
| CAR-THIOHX | Cyanoacrylic acid | 4.41 | 630 | 1.83 | researchgate.net |
| C3 | Fluoro groups | - | - | - | dergipark.org.tr |
| CMO | N,N-di-p-Methoxyphenylamine | - | - | 15.92* | researchgate.net |
Note: The CMO-based cell is a planar perovskite solar cell, a related technology where carbazole derivatives also excel as hole-transporting materials.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics, such as displays, sensors, and RFID tags. mdpi.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Carbazole-based materials are excellent candidates for p-channel OFETs due to their inherent electron-rich nature and effective hole-transporting properties. mdpi.comrsc.orgresearchgate.net
The planar structure of the carbazole moiety promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport between adjacent molecules. researchgate.net Researchers have designed and synthesized numerous carbazole derivatives to enhance their performance in OFETs. For example, derivatives of indolo[3,2-b]carbazole (B1211750), which have a more extended π-conjugated system, have demonstrated high levels of crystallinity and superior hole mobilities. researchgate.net In one study, thin films of a solution-processed indolo[3,2-b]carbazole derivative achieved a hole mobility as high as 0.12 cm²V⁻¹s⁻¹. researchgate.net
Another approach involves creating D-A-D molecules, where a central electron-accepting unit is flanked by two carbazole donor units. In a comparative study, an isoindigo-based molecule with carbazole donors (S11) showed significantly higher hole mobility (7.8 × 10⁻³ cm²/Vs) compared to its analogue with triphenylamine (B166846) donors (S10), highlighting the effectiveness of the carbazole unit. mdpi.com
| Carbazole Derivative | Device Structure | Hole Mobility (μh) (cm²V⁻¹s⁻¹) | Ion/Ioff Ratio | Reference |
| 3POIND (drop-cast) | BGTC | 0.06 | > 10⁶ | researchgate.net |
| 3POIND (sheared) | BGTC | 0.12 | > 10⁶ | researchgate.net |
| S11 (Isoindigo-carbazole) | BGTC | 7.8 x 10⁻³ | 1.1 x 10³ | mdpi.com |
| S10 (Isoindigo-triphenylamine) | BGTC | 2.2 x 10⁻⁴ | 2.0 x 10² | mdpi.com |
BGTC: Bottom-Gate, Top-Contact
Photoconductive Materials and Xerographic Applications
One of the earliest and most significant commercial applications of carbazole-based polymers is in the field of photoconductivity, particularly for xerography (photocopying). chemicalbook.comwikipedia.org Poly(N-vinylcarbazole) (PVK) is the archetypal material for this application. chemicalbook.comossila.com Its most important property is its high photoconductivity, meaning its electrical conductivity increases dramatically upon exposure to light. chemicalbook.com
The xerographic process leverages this phenomenon to create images. A layer of the photoconductive polymer is given a uniform electrostatic charge in the dark. When an image is projected onto the layer, the illuminated areas become conductive and discharge, while the dark areas remain charged. This creates a latent electrostatic image on the polymer surface. A charged powder (toner) is then attracted to the charged areas, and the image is subsequently transferred to paper and fixed with heat. chemicalbook.com
The photoconductivity in PVK arises from the carbazole side groups. The process is believed to be governed by hopping of charge carriers (holes) between the carbazole moieties. ossila.com While PVK is the most well-known example, other carbazole-containing polymers have also been evaluated for their photoconductive properties using xerographic methods, demonstrating the versatility of the carbazole unit for this application. colab.wsbohrium.com
Electrochromic Devices and Smart Windows
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical voltage. This capability makes them ideal for applications like smart windows, which can control the amount of light and heat entering a building, as well as for displays and mirrors. epo.orgmdpi.com Carbazole-based polymers have emerged as highly promising anodically coloring materials for these devices. researchgate.net
Typically, these polymers are designed to be highly transparent in their neutral (reduced) state and become colored in their oxidized state. mdpi.comresearchgate.net For example, a novel star-shaped electroactive monomer based on a triazine core and carbazole arms was synthesized to form a polymer (PTCZ). This polymer was transparent in its neutral state and switched to a turquoise color when oxidized. researchgate.net
By combining a carbazole-based anodic polymer with a cathodically coloring polymer like poly(3,4-propylenedioxythiophene) (PProDOT-Et₂), dual-type electrochromic devices (ECDs) can be constructed. These devices exhibit high optical contrast, good stability, and fast switching times. One such device using a poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) film as the anodic layer achieved an optical contrast of 38.25% and a very high coloration efficiency of 369.85 cm²C⁻¹. mdpi.com
| Device/Material | Color Change | Optical Contrast (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²C⁻¹) | Reference |
| PTCZ Film | Transparent ↔ Turquoise | - | - | - | researchgate.net |
| PS2CBP Film | Gray ↔ Green | 39.83 | 428 | - | mdpi.com |
| PCEC Film | - | 32.41 | 420 | - | mdpi.com |
| PCEC/PProDOT-Et₂ ECD | - | 38.25 | 586 | 369.85 | mdpi.com |
| PS2CBP/PProDOT-Et₂ ECD | - | 34.45 | 590 | - | mdpi.com |
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials exhibit optical properties that vary with the intensity of incident light, a phenomenon crucial for technologies like optical switching, data storage, and frequency conversion. mdpi.com Organic materials, particularly those with donor-acceptor structures, are of great interest for NLO applications due to their large NLO responses and fast switching speeds. researchgate.net
The carbazole group, with its strong electron-donating nature, is an excellent component for building NLO chromophores. researchgate.net When combined with strong electron-accepting groups, the resulting D-A molecules can possess a large first molecular hyperpolarizability (β), a key measure of NLO activity at the molecular level. researchgate.net
Researchers have synthesized two-dimensional carbazole chromophores that showed a significant β value of 163 × 10⁻³⁰ esu. When these chromophores were incorporated into a polymer matrix (a guest-host system), the resulting material exhibited a macroscopic NLO effect, measured by the second harmonic coefficient (d₃₃). Values as high as 23 pm V⁻¹ were achieved, demonstrating the potential of these materials for practical NLO devices. researchgate.net The Z-scan technique has also been used to measure the nonlinear absorption and refractive coefficients of carbazole derivatives, further confirming their suitability for optical device applications. du.ac.ir
| NLO Material | NLO Property | Value | Reference |
| 2D Carbazole Chromophore | First Hyperpolarizability (β) | 163 × 10⁻³⁰ esu | researchgate.net |
| Poly(ether imide) with 20 wt% Chromophore | Second Harmonic Coefficient (d₃₃) | 23 pm V⁻¹ | researchgate.net |
| 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- | NLO Response | High nonlinear optical phase change | du.ac.ir |
| Poly(9H-carbazole-9-ethyl methacrylate) | NLO Application | Diode memory devices, OLEDs | scientificlabs.co.uk |
Photosensitizers in Photopolymerization
Photopolymerization is a process where light is used to initiate a polymerization reaction, which is widely used in coatings, adhesives, inks, and 3D printing. The efficiency of this process often relies on a photosensitizer, a molecule that absorbs light and transfers the energy to a photoinitiator, which then starts the polymerization. Carbazole derivatives have proven to be highly effective photosensitizers, especially for cationic photopolymerization initiated by onium salts. mcbu.edu.trresearchgate.net
The mechanism involves the carbazole dye absorbing light and reaching an excited state. In this state, it can transfer an electron to the onium salt (e.g., an iodonium (B1229267) salt). This photoinduced electron transfer generates radical cations and other reactive species that are capable of initiating the ring-opening polymerization of monomers like epoxides. mcbu.edu.trresearchgate.net
The design of the carbazole sensitizer is critical. Studies have shown that carbazole-based dyes with strong electron-donating groups exhibit higher initiation efficiency. mcbu.edu.tr For example, in a study comparing different dyes for sunlight-photoinitiated polymerization, a dye featuring carbazole groups (ISOVIII) showed higher efficiency than other structures due to its stronger electron-donating nature. mcbu.edu.tr Other research has identified specific carbazole compounds, such as 1,3-di(carbazol-9-yl)propanol-2, as being particularly active photosensitizers in both clear and pigmented coatings. researchgate.net
Chemical Sensors
The inherent fluorescence of the carbazole ring and the semiconducting nature of its polymers are the primary properties exploited in the field of chemical sensing. researchgate.net Materials based on this compound and its derivatives are used to fabricate highly sensitive and selective sensors for a variety of analytes, operating through mechanisms such as fluorescence quenching, turn-on fluorescence, or electrochemical signal generation. researchgate.netresearchgate.netmdpi.com
Carbazole derivatives are effective as fluorescent chemosensors. researchgate.net For instance, a probe synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde demonstrated a selective "turn-on" fluorescence response to cyanide (CN⁻) ions. researchgate.net The interaction between the sensor molecule and the cyanide ion results in the formation of a new adduct, which produces a distinct fluorescence signal, enabling detection at concentrations as low as 4.19 nM. researchgate.net Other carbazole-based fluorescent sensors have been developed for detecting metal ions like Cu²⁺ through fluorescence quenching, where the interaction with the ion disrupts the fluorophore's emission. researchgate.net
In addition to fluorescent sensors, polymers of carbazole are used in electrochemical biosensors. Poly(9H-carbazole) can be electrochemically deposited onto an electrode to create a semiconducting layer. mdpi.com These polymer-modified electrodes have been successfully used to create enzymatic and non-enzymatic sensors for glucose. mdpi.commdpi.com In enzymatic sensors, the polycarbazole film facilitates the immobilization of enzymes like glucose oxidase and promotes efficient electron transfer between the enzyme and the electrode. mdpi.com For non-enzymatic sensors, the polycarbazole layer itself exhibits electrocatalytic activity towards the oxidation of glucose. mdpi.comresearchgate.net These glucose sensors have shown high sensitivity and a wide linear detection range. mdpi.commdpi.com
Table 1: Performance of this compound-Based Chemical Sensors
| Sensor Type | Analyte | Key Performance Metric | Reference |
|---|---|---|---|
| Fluorescent "Turn-On" | Cyanide (CN⁻) | Detection Limit: 4.19 nM | researchgate.net |
| Fluorescent Quenching | Copper (Cu²⁺) | High selectivity and chemical reversibility | researchgate.net |
| Electrochemical (Enzymatic) | Glucose | Sensitivity: 14 µA·cm⁻²·mM⁻¹ | mdpi.comresearchgate.net |
| Electrochemical (Enzymatic) | Glucose | Linear Range: Up to 5 mM | mdpi.com |
Functional Coatings
The polymerization of this compound yields poly(N-vinylcarbazole) (PVK), a polymer widely used in the formulation of functional coatings due to its excellent film-forming capabilities, thermal stability, and electro- and photoactive properties. mdpi.comresearchgate.net These coatings are applied to various substrates to provide specific functionalities, including corrosion protection and electrochromic effects. mdpi.comacs.org
Anti-Corrosion Coatings: PVK and its composites are used to create effective anti-corrosion coatings for metals like steel. mdpi.comacs.org These coatings can be applied via electrochemical deposition, where the anodic oxidation of the carbazole side groups creates a cross-linked, dense polymer network on the metal surface. mdpi.comacs.org This conjugated polymer network (CPN) acts as a robust physical barrier, blocking the transport of corrosive ions to the substrate. mdpi.com The corrosion protection efficiency of these coatings can be further enhanced by creating composites. For example, a composite coating of poly(N-vinyl carbazole) and TiO₂ provided 97% protection efficiency for 304 stainless steel in a highly acidic environment. researchgate.net Copolymers, such as poly(N-vinyl carbazole-co-glycidyl methacrylate), have also been shown to improve corrosion protection on stainless steel by forming a barrier layer. mdpi.com
Electrochromic Coatings: Polymers based on carbazole derivatives are prominent materials for electrochromic devices (ECDs), often referred to as "smart windows," due to their ability to change color reversibly upon the application of an electrical potential. mdpi.commdpi.com These polymers function as the anodically coloring layer in an ECD. mdpi.comrsc.org The carbazole unit's ability to be easily oxidized and reduced is central to this functionality. mdpi.com For example, a polymer film made from 9H-Carbazol-9-ylpyrene switches between light yellow (neutral state), gray, and grayish-green (oxidized states) when different potentials are applied. researchgate.net Dual-type ECDs have been constructed using carbazole-based polymers as the anodic layer and materials like poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodic layer. mdpi.comresearchgate.net These devices exhibit high optical contrast (the difference in transmittance between the colored and bleached states) and high coloration efficiency, which is a measure of the change in optical density per unit of charge injected. mdpi.comrsc.orgmdpi.com
Table 2: Applications of this compound-Based Functional Coatings
| Coating Type | Application | Key Property/Function | Performance Metric | Reference |
|---|---|---|---|---|
| Anti-Corrosion | Steel Protection | Barrier Formation | Protection Efficiency: 99.81% (chemically polymerized) | mdpi.com |
| Anti-Corrosion (Composite) | Stainless Steel Protection | Barrier with TiO₂ | Protection Efficiency: 97% | researchgate.net |
| Electrochromic | Smart Windows/Displays | Reversible Color Change | Optical Contrast (ΔT): 38.2% | mdpi.com |
| Electrochromic | Smart Windows/Displays | Reversible Color Change | Coloration Efficiency (η): 369.85 cm²·C⁻¹ | mdpi.com |
Structure Performance Relationships in 2 Ethenyl 9h Carbazole Based Materials
Influence of Functionalization Site on Optoelectronic Properties (e.g., 2,7- vs. 3,6- vs. N-substitution)
The electronic and optical properties of carbazole-based materials are intricately linked to the positions at which functional groups are attached to the carbazole (B46965) nucleus. The primary sites for substitution are the C2, C7, C3, C6, and N9 positions. mdpi.com
2,7-Substitution: This substitution pattern extends the π-conjugation along the main axis of the carbazole molecule. bohrium.com140.122.64 This extended conjugation typically leads to a red-shift in the absorption and emission spectra compared to other substitution patterns. bohrium.com Materials based on 2,7-disubstituted carbazoles often exhibit a more linear and planar structure, which can enhance intermolecular π-π stacking and improve charge transport. mdpi.com For instance, 2,7-disubstituted carbazole derivatives have been shown to possess higher conjugation levels than their 3,6-disubstituted counterparts. 140.122.64 This can result in a smaller energy gap and improved charge carrier mobility. mdpi.comacs.org In some cases, 2,7-substituted carbazoles exhibit ambipolar behavior, meaning they can transport both holes and electrons effectively. 140.122.64
3,6-Substitution: Functionalization at the 3,6-positions directly involves the electron-rich nitrogen atom in the conjugation pathway. acs.org This can lead to materials with excellent redox activity and strong hole-transporting characteristics. mdpi.comresearchgate.net However, 3,6-carbazole-based polymers can sometimes suffer from reduced conjugation length compared to their 2,7-analogs. mdpi.com The introduction of bulky substituents at these positions can also induce steric hindrance, affecting the planarity of the molecule. acs.org Despite this, 3,6-disubstituted carbazoles are widely used in the development of hole-transporting materials and have shown success in enhancing the performance of perovskite solar cells. rsc.orgnih.govresearchgate.net
N-Substitution (9-position): The nitrogen atom of the carbazole ring can be easily functionalized with various alkyl or aryl groups. mdpi.comresearchgate.net This substitution primarily serves to improve the solubility and processability of the material. emu.edu.tr While N-substitution does not directly extend the π-conjugation of the carbazole core in the same way as C-C bond functionalization, it can influence the molecular packing in the solid state and affect the material's thermal and morphological stability. emu.edu.trmdpi.com For example, attaching bulky groups to the nitrogen atom can help to create amorphous materials with high glass transition temperatures (Tg), which is beneficial for the long-term operational stability of OLEDs. researchgate.netmdpi.com
The choice of functionalization site, therefore, presents a trade-off between achieving desired electronic properties, such as a specific emission color or charge transport capability, and ensuring practical material properties like solubility and stability.
Table 1: Comparison of Functionalization Sites on Carbazole Derivatives
| Functionalization Site | Key Influence on Properties | Typical Applications |
| 2,7-Substitution | Extended π-conjugation, smaller energy gap, often ambipolar charge transport. mdpi.com140.122.64acs.org | Emitters in OLEDs, hole-transporting materials, ambipolar transistors. bohrium.com140.122.64 |
| 3,6-Substitution | Strong hole-transporting characteristics, good redox activity. mdpi.comresearchgate.net | Hole-transporting layers in OLEDs and perovskite solar cells. rsc.orgnih.gov |
| N-Substitution | Improved solubility, processability, and morphological stability. emu.edu.trmdpi.com | Used in conjunction with other substitutions to create processable and stable materials. researchgate.netemu.edu.tr |
This table is generated based on the information provided in the text and cited sources.
Impact of Conjugation Length and Molecular Architecture on Electronic and Optical Behavior
Conjugation Length: Increasing the effective conjugation length, either through polymerization or by introducing conjugated substituents, generally leads to a decrease in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. researchgate.netmdpi.com This results in a bathochromic (red) shift in the absorption and emission spectra, allowing for the tuning of the material's color from the blue to the red region of the visible spectrum. bohrium.com For example, copolymers based on carbazole have demonstrated that longer conjugation lengths result in lower band gaps. mdpi.com Theoretical studies have confirmed that as the number of repeating units in a carbazole-based oligomer increases, the HOMO-LUMO gap decreases. researchgate.net
Linear vs. Branched/Dendritic Structures: Linear, rod-like molecules, often achieved through 2,7-substitution, tend to exhibit more ordered packing and enhanced intermolecular interactions, which can facilitate efficient charge transport. mdpi.com In contrast, star-shaped or dendritic architectures, which can be created by functionalizing the carbazole core at multiple positions (e.g., 3,6,9-substitution), can lead to amorphous materials with high glass transition temperatures. researchgate.net These amorphous materials are desirable for preventing crystallization in thin films, which can degrade device performance over time. 140.122.64
Donor-Acceptor (D-A) Systems: A powerful strategy for tuning optoelectronic properties is the creation of D-A molecules or polymers. In this design, an electron-donating unit (like carbazole) is linked to an electron-accepting unit. rsc.orgnih.gov This architecture promotes intramolecular charge transfer (ICT) upon photoexcitation, which can lead to a significant red-shift in the emission and can be used to create materials with specific energy levels for efficient charge injection and transport in devices. nih.govresearchgate.net The properties of these D-A systems can be further fine-tuned by inserting a π-bridge between the donor and acceptor moieties. mdpi.com
The interplay between conjugation length and molecular architecture provides a rich toolbox for the rational design of carbazole-based materials with tailored electronic and optical properties for specific optoelectronic applications.
Correlation between Molecular Design and Charge Carrier Mobility
Charge carrier mobility, a measure of how quickly electrons or holes move through a material under an electric field, is a crucial parameter for the performance of many organic electronic devices. In 2-ethenyl-9H-carbazole-based materials, mobility is strongly influenced by molecular design.
Intermolecular Packing and π-π Stacking: Efficient charge transport in organic semiconductors relies on the hopping of charge carriers between adjacent molecules. aip.org Therefore, the way molecules pack in the solid state is of utmost importance. Molecular designs that promote close and ordered π-π stacking facilitate better orbital overlap between neighboring molecules, leading to higher charge carrier mobility. acs.org For instance, the planar and linear structure of 2,7-disubstituted carbazoles can lead to more ordered packing and consequently higher mobility compared to the more kinked 3,6-isomers. mdpi.comacs.org Studies on diindolocarbazole derivatives have shown that decreasing the bulkiness of alkyl chains can improve packing order and significantly enhance charge carrier mobility. acs.org
Reorganization Energy: The reorganization energy is the energy required for a molecule to change its geometry from the neutral state to the charged state (and vice versa). A lower reorganization energy generally corresponds to a faster charge transfer rate and higher mobility. Molecular designs that result in a rigid and planar structure tend to have lower reorganization energies. For example, some carbazole derivatives have been shown to have a smaller hole reorganization energy than electron reorganization energy, indicating their suitability as hole-transporting materials. bohrium.com
Amorphous vs. Crystalline Materials: While crystalline materials with long-range order can exhibit very high charge carrier mobilities along specific crystal axes, they can also suffer from grain boundaries that trap charges. Amorphous materials, on the other hand, offer more isotropic charge transport and can form smooth, uniform films, which is advantageous for device fabrication. bohrium.com The design of star-shaped or dendronized carbazole derivatives can lead to amorphous materials with good hole mobility. researchgate.net
Influence of Substitution Pattern: As mentioned previously, the substitution pattern has a direct impact on mobility. A comparative study of 2,7- and 3,6-substituted carbazole trimers revealed that the 2,7-isomer exhibited electron and hole mobilities nearly two orders of magnitude higher than the 3,6-isomer. acs.org This was attributed to the extended π-conjugation and more ordered molecular packing in the 2,7-derivative. acs.org
Table 2: Factors Influencing Charge Carrier Mobility in Carbazole-Based Materials
| Molecular Design Factor | Impact on Charge Carrier Mobility |
| Planar and Linear Structure | Promotes ordered π-π stacking, leading to higher mobility. mdpi.com |
| Bulky Substituents | Can disrupt packing and reduce mobility, but can also induce amorphous character. acs.orgacs.org |
| Low Reorganization Energy | Facilitates faster charge transfer rates and higher mobility. bohrium.com |
| 2,7-Substitution | Generally leads to higher mobility compared to 3,6-substitution due to better packing and extended conjugation. acs.org |
This table is generated based on the information provided in the text and cited sources.
Strategies for Enhancing Thermal and Electrochemical Stability
The long-term operational stability of organic electronic devices is critically dependent on the thermal and electrochemical stability of the constituent materials. Several strategies are employed to enhance these properties in this compound-based materials.
Increasing Molecular Weight and Rigidity: Incorporating carbazole units into larger, more rigid molecular structures, such as polymers or dendrimers, can significantly enhance thermal stability. emu.edu.trmdpi.com This is often reflected in a higher glass transition temperature (Tg) and decomposition temperature (Td). 140.122.64mdpi.com For example, encapsulating a carbazolyl moiety with diarylamines at the 3 and 6 positions has been shown to produce compounds with high Tg and Td values. 140.122.64
Cross-linking: A powerful method to improve thermal, morphological, and solvent stability is to introduce cross-linkable groups into the molecular structure. For instance, carbazole-based molecules functionalized with vinyl groups can be thermally polymerized in situ to form a cross-linked, three-dimensional network. perovskite-info.comrsc.org These cross-linked films are highly resistant to organic solvents, which is a significant advantage in the fabrication of multilayer devices. perovskite-info.com Copolymers containing carbazole units have also been shown to undergo UV-induced cross-linking, leading to improved thermal and thermo-oxidative stability. acs.org
Controlling Electrochemical Potentials: The electrochemical stability is related to the material's oxidation and reduction potentials. Materials with high oxidation potentials are more resistant to degradation in hole-transporting layers. Molecular design can be used to tune these potentials. For example, the introduction of electron-withdrawing groups, such as cyano substituents, can help to stabilize the LUMO level, potentially improving the stability of the material in electron-transporting or emitting layers. acs.org
By employing these strategies, researchers can design and synthesize robust this compound-based materials that can withstand the demanding operating conditions of modern optoelectronic devices, leading to longer lifetimes and more reliable performance. mdpi.comosti.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes for Advanced Monomers
The pursuit of next-generation materials hinges on the ability to synthesize advanced monomers with precisely tailored properties. For carbazole-based systems, research is moving beyond simple N-vinylcarbazole to create more complex and functionalized derivatives.
One promising area is the development of new building blocks for subsequent coupling reactions. For instance, a one-pot synthesis for (E)-9-(2-iodovinyl)-9H-carbazole has been reported, which serves as a versatile reagent in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions. This enables the creation of new π-conjugated carbazole (B46965) structures, such as (E)-but-1-en-3-ynes and (E,E)-buta-1,3-dienes, expanding the library of available monomers.
Another strategy involves introducing functional groups directly onto the carbazole ring before vinylation. A one-pot alkylation-elimination sequence has been successfully used to synthesize 9-vinyl-9H-carbazole-3,6-dicarbonitrile from 9H-carbazole-3,6-dicarbonitrile and 1,2-dibromoethane (B42909). The introduction of electron-withdrawing nitrile groups is a key strategy to increase the oxidation potential of the resulting polymer, making it suitable for applications like high-voltage Li-Ion batteries.
Furthermore, catalytic routes are being refined to improve stereoselectivity and efficiency. The silylative coupling of N-vinylcarbazole with vinyl-substituted silanes, catalyzed by ruthenium complexes, produces (E)-9-[2-(silyl)ethenyl]-9H-carbazoles with high stereoselectivity. These silyl-functionalized monomers can then be used in subsequent reactions like the Hiyama coupling to create more complex architectures. These advanced synthetic methods are critical for producing monomers that form the basis of materials with enhanced electronic properties, thermal stability, and processability.
Exploration of New Polymerization Techniques for Controlled Architectures
The method of polymerization profoundly influences the final properties of the resulting polymer. While traditional methods like free-radical and cationic polymerization are widely used for vinyl monomers, the focus is shifting towards controlled/living radical polymerization (CRP) techniques to achieve polymers with well-defined architectures, molecular weights, and low dispersity.
For N-vinylcarbazole (NVC) and its derivatives, several CRP methods have been explored, including:
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This has emerged as a particularly effective technique for NVC. Contrary to earlier beliefs that favored xanthates or dithiocarbamates, recent studies show that trithiocarbonate (B1256668) RAFT agents provide excellent control over the polymerization, resulting in polymers with very narrow molecular weight distributions (Đ < 1.1) and high end-group fidelity. This level of control is crucial for synthesizing well-defined homopolymers and, significantly, block copolymers. The ability to create block copolymers like poly(n-butyl acrylate)-block-poly(N-vinylcarbazole) opens up possibilities for creating self-assembling materials with unique nanostructures.
Nitroxide-Mediated Polymerization (NMP): NMP has also been successfully applied, particularly in the copolymerization of methacrylates with a controlling comonomer like 9-(4-vinylbenzyl)-9H-carbazole (VBK). This technique allows for the synthesis of random and block copolymers with tunable properties, such as the lower critical solution temperature (LCST) in thermoresponsive polymers.
The table below summarizes various polymerization techniques applied to vinylcarbazole monomers.
| Polymerization Technique | Monomer(s) | Key Features | Resulting Polymer Architecture | Reference(s) |
| Free Radical Polymerization | N-vinyl carbazole | Simple, uses common initiators. | Homopolymers with broad molecular weight distribution. | |
| Cationic Polymerization | 3-[{(oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole (OMEC) | Insensitive to air, low energy requirements. | Cross-linked networks. | |
| RAFT Polymerization | N-vinylcarbazole (NVC) | Excellent control, narrow dispersity (Đ < 1.1), high end-group fidelity. | Well-defined homopolymers and block copolymers. | |
| Nitroxide-Mediated Polymerization (NMP) | 9-(4-vinylbenzyl)-9H-carbazole (VBK) / Methacrylates | "Controlled" synthesis of methacrylate-rich copolymers. | Random and block copolymers with tunable LCST. | |
| Electropolymerization | Carbazole | Direct synthesis on a substrate, no catalyst needed. | Conductive polymer films. | |
| Chemical Oxidative Polymerization | N-vinyl carbazole derivatives | Uses oxidizing agents like FeCl₃. | Conjugated microporous polymers. |
These advanced polymerization methods are instrumental in creating polymers with controlled chain lengths and compositions, which is essential for optimizing performance in electronic devices where morphology and charge transport pathways are critical.
Integration into Hybrid Organic-Inorganic Systems
A major trend in materials science is the creation of hybrid systems that combine the advantages of organic and inorganic components. Carbazole derivatives, including those derived from 2-ethenyl-9H-carbazole, are at the forefront of this research, particularly in the field of perovskite solar cells (PSCs).
In PSCs, carbazole-based molecules are widely used as Hole-Transporting Materials (HTMs). They form a crucial layer that efficiently extracts positive charges (holes) from the inorganic perovskite absorber layer and transports them to the electrode. Carbazole derivatives are attractive for this role due to their excellent charge-transport capabilities, high thermal stability, and the relative ease with which their electronic properties (like HOMO/LUMO energy levels) can be tuned through chemical modification.
Recent research has focused on developing dopant-free HTMs to improve the long-term stability of PSCs, as common dopants can be hygroscopic and detrimental to the device. For example, a simple HTM based on a (2-ethylhexyl)-9H-carbazole core showed significant charge extraction ability and enabled a planar perovskite solar cell with a high
Q & A
Q. What are the common synthetic methodologies for preparing 2-ethenyl-9H-carbazole derivatives, and how can reaction conditions be optimized?
The synthesis of this compound derivatives typically involves coupling reactions or functionalization of the carbazole core. For example, Ullmann coupling with copper(I) iodide catalysts has been effective for introducing aromatic substituents (e.g., thienyl groups) to carbazole . A modified approach using brominated intermediates (e.g., 1,4-dibromobutane) in toluene with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can yield high-purity products after recrystallization (89.5% yield reported for analogous compounds) . Key optimization steps include:
Q. How is X-ray crystallography applied to determine the molecular structure of 2-ethenyl-substituted carbazoles?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for structural elucidation. For example:
- Data Collection : Monochromatic radiation (e.g., graphite-monochromated Mo-Kα) with ω scans and ψ-scan absorption correction (Tmin/Tmax: 0.901–0.988) .
- Refinement : Least-squares refinement on with constraints for H-atom positions. Typical residuals: , .
- Key Parameters : Bond angles (e.g., C2–C1–N1 = 129.2°) and torsion angles are analyzed to confirm planarity and conjugation in the carbazole system .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of ethenyl-substituted carbazoles, and how can SHELXL be optimized?
Ethenyl groups introduce rotational disorder, complicating electron density maps. SHELXL refinement strategies include:
- Partial Occupancy Modeling : For disordered ethenyl moieties, split positions with refined occupancy ratios .
- Constraints : Restrain bond lengths (e.g., C=C bonds to 1.34 Å) and angles using DFIX/ISOR commands .
- Twinned Data : For high-symmetry space groups (e.g., ), use TWIN/BASF commands to account for pseudo-merohedral twinning .
- Validation : Cross-check using RIGU and PLATON to detect overfitting .
Q. How do ethenyl substituents influence the electronic properties of carbazoles, and what spectroscopic methods are used to analyze these effects?
Ethenyl groups enhance π-conjugation, red-shifting absorption/emission spectra. Methodological approaches include:
- UV-Vis Spectroscopy : Measure shifts in dichloromethane (e.g., 320 nm to 350 nm upon ethenyl substitution) .
- Fluorescence Quantum Yield : Compare with unsubstituted carbazoles using integrating sphere detectors (e.g., Φ increase from 0.2 to 0.45) .
- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to predict HOMO-LUMO gaps (e.g., 3.2 eV for 2-ethenyl derivatives) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported bond angles for carbazole derivatives across crystallographic studies?
Discrepancies often arise from differences in refinement protocols or disorder modeling. For example:
- Bond Angle Variability : C2–C1–N1 angles range from 129.2° to 131.5° in similar carbazoles .
- Root Causes :
- Mitigation : Re-refine datasets with consistent constraints (e.g., SHELXL’s SIMU/DELU commands) and validate via CSD cross-referencing .
Safety and Handling Guidelines
While specific data for this compound is limited, protocols for analogous carbazoles include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
